molecular formula C24H30O5 B8371580 4-(4-(Decyloxy)benzoyloxy)benzoic acid

4-(4-(Decyloxy)benzoyloxy)benzoic acid

Cat. No. B8371580
M. Wt: 398.5 g/mol
InChI Key: GNNYBHDTWHXJPA-UHFFFAOYSA-N
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Patent
US08092712B2

Procedure details

Synthesized as described above for compound 7. Quantities: resorcinol (3.18 g, 28.9 mmol), 10 (8.5 g, 22 mmol), NaH2PO4·H2O (10.39 g, 66.6 mmol), NaClO2 (11.65 g, 0.13 mol). Yield 8.8 g (quant.). 1H NMR: δH (CDCl3; 300 MHz): 0.91 (3 H, t, 3J=6.8 Hz, CH3), 1.23-1.59 (14 H, m, CH2), 1.85 (2 H, m, O—CH2—CH2), 4.07 (2 H, t, 3J=6.5 Hz, O—-CH2), 7.00 (2 H, d, 3J=8.9 Hz, Ar—H), 7.36 (2 H, d, 3J=8.6 Hz, Ar—H), 8.17 (2 H, d, 3J=8.9 Hz, Ar—H), 8.22 (2 H, d, 3J=8.6 Hz, Ar—H). 13C NMR: δC (CDCl3; 75 MHz): 14.5, 23.1, 26.4, 29.5, 29.7, 29.8, 30.0, 32.3, 68.8, 114.8, 121.4, 122.4, 127.0, 132.3, 132.8, 156.0, 164.2, 164.7, 171.7.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.18 g
Type
reactant
Reaction Step Two
Name
Quantity
8.5 g
Type
reactant
Reaction Step Three
[Compound]
Name
NaH2PO4·H2O
Quantity
10.39 g
Type
reactant
Reaction Step Four
Quantity
11.65 g
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][O:12][C:13]1[CH:21]=[CH:20][C:16]([C:17]([OH:19])=[O:18])=[CH:15][CH:14]=1.C1(C=CC=C(O)C=1)O.C(O[C:41]1[CH:57]=[CH:56][C:44]([C:45]([O:47]C2C=CC(C=O)=CC=2)=[O:46])=[CH:43][CH:42]=1)CCCCCCCCC.[O-]Cl=O.[Na+]>>[CH2:11]([O:12][C:13]1[CH:21]=[CH:20][C:16]([C:17]([O:19][C:41]2[CH:57]=[CH:56][C:44]([C:45]([OH:47])=[O:46])=[CH:43][CH:42]=2)=[O:18])=[CH:15][CH:14]=1)[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH3:2] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCCCCCCCCOC1=CC=C(C(=O)O)C=C1
Step Two
Name
Quantity
3.18 g
Type
reactant
Smiles
C1(O)=CC(O)=CC=C1
Step Three
Name
Quantity
8.5 g
Type
reactant
Smiles
C(CCCCCCCCC)OC1=CC=C(C(=O)OC2=CC=C(C=C2)C=O)C=C1
Step Four
Name
NaH2PO4·H2O
Quantity
10.39 g
Type
reactant
Smiles
Step Five
Name
Quantity
11.65 g
Type
reactant
Smiles
[O-]Cl=O.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Synthesized

Outcomes

Product
Name
Type
Smiles
C(CCCCCCCCC)OC1=CC=C(C(=O)OC2=CC=C(C(=O)O)C=C2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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